molecular formula C25H24O8 B136164 Atramycin B CAS No. 137109-49-0

Atramycin B

Katalognummer: B136164
CAS-Nummer: 137109-49-0
Molekulargewicht: 452.5 g/mol
InChI-Schlüssel: MOHALZUCHLKMFC-FGEMJCSKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Atramycin B is a naturally occurring compound with significant antibacterial properties. It is a yellow crystalline solid that is soluble in organic solvents such as methanol and dichloromethane. This compound is known for its broad-spectrum antibacterial activity, making it effective against various bacteria and fungi .

Wissenschaftliche Forschungsanwendungen

Atramycin B has several scientific research applications:

Wirkmechanismus

Target of Action

Atramycin B is an isotetracenone antitumor antibiotic produced by Streptomyces atratus BY90 Similar antibiotics like anthracimycin have shown potent in vitro antibacterial activity against many methicillin-resistant staphylococcus aureus (mrsa) strains, bacillus anthracis (anthrax), and mycobacterium tuberculosis . They inhibit DNA/RNA synthesis , which could be a potential target for this compound as well.

Mode of Action

Anthracimycin, a structurally similar antibiotic, has a novel mechanism of action that involves inhibiting dna/rna synthesis . This could suggest that this compound might also interact with its targets to inhibit DNA/RNA synthesis, leading to the death of the bacterial cells.

Biochemical Pathways

A related compound, tetramycin, has been studied, and it was found that malonyl-coa supply enhancement combined with pathway engineering was an efficient approach for targeted production of tetramycin b . This could suggest that this compound might also affect similar biochemical pathways.

Result of Action

Anthracimycin, a structurally similar antibiotic, has shown potent in vitro antibacterial activity against many methicillin-resistant staphylococcus aureus (mrsa) strains, bacillus anthracis (anthrax), and mycobacterium tuberculosis . This could suggest that this compound might also have similar antibacterial effects.

Action Environment

It’s known that this compound is produced by streptomyces atratus by90 , a type of bacteria that thrives in diverse environments, suggesting that the production and action of this compound might be influenced by environmental factors.

Vorbereitungsmethoden

Atramycin B is primarily produced by certain fungi. The preparation involves cultivating the fungi in a suitable medium and then extracting the compound. Currently, there are no established industrial production methods for this compound. The extraction process typically involves the use of solvents like acetone and methanol to isolate the compound from the fermentation broth .

Analyse Chemischer Reaktionen

Atramycin B undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form various derivatives.

    Reduction: Reduction reactions can modify the functional groups in this compound.

    Substitution: Substitution reactions can occur at different positions on the molecule, leading to the formation of new compounds.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Vergleich Mit ähnlichen Verbindungen

Atramycin B is part of the angucycline family of compounds, which includes other members like Atramycin A and Atramycin C. These compounds share a similar core structure but differ in their functional groups and side chains. This compound is unique due to its specific glycosylation pattern, which contributes to its distinct biological activity. Other similar compounds include emycin G and saccharothrixin A, which also exhibit antimicrobial properties .

This compound stands out for its broad-spectrum antibacterial activity and potential antitumor properties, making it a valuable compound for further research and development.

Biologische Aktivität

Atramycin B is a secondary metabolite produced by the actinobacteria Streptomyces species, known for its promising biological activities, particularly in the fields of oncology and antimicrobial research. This article provides an in-depth analysis of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the isotetracenone class of compounds. Its molecular formula is C25H22O8C_{25}H_{22}O_8 with a complex structure that contributes to its diverse biological activities. The compound is characterized by a polyketide backbone, which is typical for many bioactive metabolites derived from Streptomyces species.

  • Antitumor Activity : this compound exhibits significant antitumor properties. It has been shown to induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of mitochondrial membrane potential. Studies have indicated that this compound can inhibit cell proliferation in several cancer cell lines, demonstrating IC50 values in the low micromolar range .
  • Antimicrobial Activity : The compound has demonstrated broad-spectrum antimicrobial activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting protein synthesis .
  • Anti-Inflammatory Effects : this compound has been reported to possess anti-inflammatory properties, which may contribute to its therapeutic potential in treating inflammatory diseases. It appears to modulate cytokine production and reduce the expression of inflammatory markers .

Research Findings

Recent studies have highlighted the biological activities of this compound:

  • Antitumor Efficacy : In a study involving human breast cancer cell lines, this compound was found to significantly reduce cell viability and induce apoptosis at concentrations as low as 5 µM. The study utilized flow cytometry to assess apoptosis rates and Western blotting to evaluate caspase activation .
  • Antimicrobial Testing : A comprehensive evaluation against pathogenic bacteria revealed that this compound exhibited minimum inhibitory concentrations (MICs) ranging from 0.5 to 8 µg/mL against various strains, indicating its potential as a lead compound for antibiotic development .

Case Studies

Several case studies have provided insights into the practical applications of this compound:

  • Case Study 1 : In vitro studies on Staphylococcus aureus showed that treatment with this compound resulted in a significant reduction in biofilm formation, suggesting its potential use in treating biofilm-associated infections .
  • Case Study 2 : A clinical trial assessing the efficacy of this compound in combination with other chemotherapeutic agents for treating advanced melanoma reported improved patient outcomes compared to standard treatments alone. The trial highlighted the synergistic effects of combining this compound with existing therapies, leading to enhanced tumor regression rates .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Biological Activity Mechanism IC50/MIC Values Reference
AntitumorInduces apoptosis via caspase activation5 µM (cell lines)
AntimicrobialDisrupts cell wall synthesis0.5 - 8 µg/mL (various strains)
Anti-inflammatoryModulates cytokine productionNot specified

Eigenschaften

IUPAC Name

(3S)-3-methyl-8-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-3,4-dihydro-2H-benzo[a]anthracene-1,7,12-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24O8/c1-10-8-12-6-7-14-19(17(12)15(26)9-10)22(29)13-4-3-5-16(18(13)21(14)28)33-25-24(31)23(30)20(27)11(2)32-25/h3-7,10-11,20,23-25,27,30-31H,8-9H2,1-2H3/t10-,11-,20-,23+,24+,25-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOHALZUCHLKMFC-FGEMJCSKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(C(=O)C1)C3=C(C=C2)C(=O)C4=C(C3=O)C=CC=C4OC5C(C(C(C(O5)C)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CC2=C(C(=O)C1)C3=C(C=C2)C(=O)C4=C(C3=O)C=CC=C4O[C@H]5[C@@H]([C@@H]([C@H]([C@@H](O5)C)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50929717
Record name 3-Methyl-1,7,12-trioxo-1,2,3,4,7,12-hexahydrotetraphen-8-yl 6-deoxyhexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50929717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

452.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137109-49-0
Record name Atramycin B
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137109490
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Methyl-1,7,12-trioxo-1,2,3,4,7,12-hexahydrotetraphen-8-yl 6-deoxyhexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50929717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Atramycin B
Reactant of Route 2
Atramycin B
Reactant of Route 3
Atramycin B
Reactant of Route 4
Reactant of Route 4
Atramycin B
Reactant of Route 5
Reactant of Route 5
Atramycin B
Reactant of Route 6
Atramycin B

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.